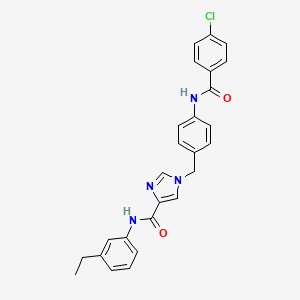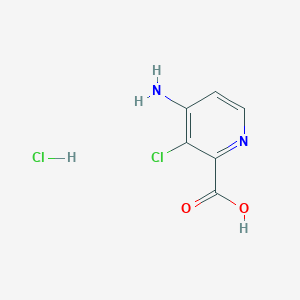
4-氨基-3-氯吡啶-2-甲酸;盐酸盐
货号 B2466952
CAS 编号:
2247103-38-2
分子量: 209.03
InChI 键: JCSDLFQMSDAFTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is a chemical compound that is used as an important pharmaceutical and pesticide intermediate . It is a chloroaminoheterocyclic compound .
Synthesis Analysis
The synthesis of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” involves several steps. For instance, 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide .Molecular Structure Analysis
The molecular structure of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is represented by the Inchi Code: 1S/C6H5ClN2O2.ClH/c7-4-3 (8)1-2-9-5 (4)6 (10)11;/h1-2H, (H2,8,9) (H,10,11);1H .Chemical Reactions Analysis
This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It can also synthesize N- (2-chloro-4-pyridyl)urea regulators that promote plant growth .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.03 . It is a powder at room temperature .科学研究应用
1. 抗菌应用
- 4-氨基-3-氯吡啶-2-甲酸衍生物已显示出作为抗菌剂的潜力。Egawa 等人(1984 年)合成了与 4-氨基-3-氯吡啶-2-甲酸相关的化合物,发现它们具有显着的抗菌活性,比一些已知的抗生素(如依诺沙星)更活跃 (Egawa et al., 1984)。
2. 抗菌活性
- Patel、Agravat 和 Shaikh(2011 年)报告了使用 2-氯吡啶-3-甲酸合成新的吡啶衍生物,并对各种细菌和真菌表现出适度的抗菌活性 (Patel, Agravat & Shaikh, 2011)。
3. 晶体学和分子相互作用
- Montis 和 Hursthouse(2012 年)探索了由取代水杨酸与 4-氨基吡啶共结晶形成的晶体结构,提供了对分子相互作用和构效关系的见解 (Montis & Hursthouse, 2012)。
4. 各类衍生物的合成
- Hirose 等人(1982 年)致力于从 4-氨基-2-氯吡啶合成萘啶甲酸,为开发具有潜在抗菌特性的新型化合物做出了贡献 (Hirose et al., 1982)。
5. 合成改进
- Song(2007 年)研究了 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide 的合成,优化了反应条件并提高了产率和纯度,这对于工业和制药应用具有重要意义 (Song, 2007)。
6. 配位化合物
- Aiyelabola 等人(2017 年)合成了 4-羟基-3-硝基-2H-chromen-2-one 的配位化合物和与吡咯烷-2-甲酸的混合配体络合物,探索了它们的抗菌和细胞毒活性 (Aiyelabola et al., 2017)。
7. 手性分配
- Yashima 等人(1997 年)展示了使用带有氨基的苯乙炔,包括 4-吡啶基乙炔和 2-吡啶基乙炔,对羧酸进行手性分配,这是立体化学中的一个关键方面 (Yashima et al., 1997)。
安全和危害
属性
IUPAC Name |
4-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-3(8)1-2-9-5(4)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDLFQMSDAFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

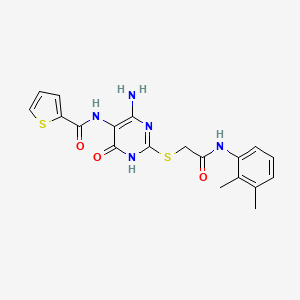
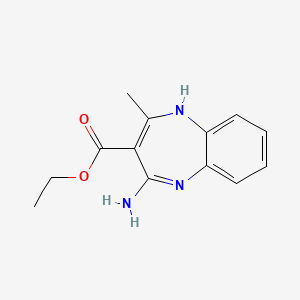

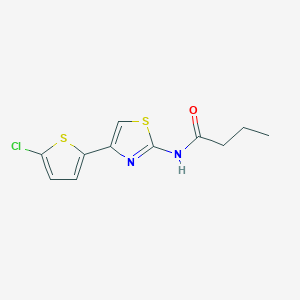
![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)
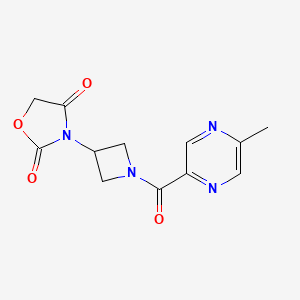
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
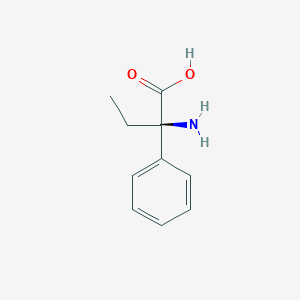
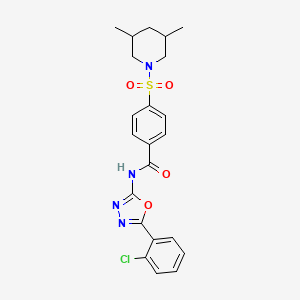
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)
![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
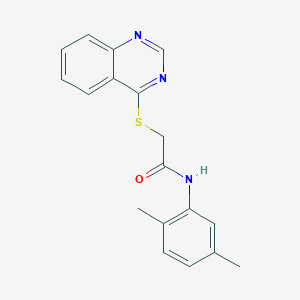
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
